molecular formula C10H11BrClNO B12968605 3-bromo-N-(2-chloro-6-methylphenyl)propanamide

3-bromo-N-(2-chloro-6-methylphenyl)propanamide

Cat. No.: B12968605
M. Wt: 276.56 g/mol
InChI Key: OFHHEYFSQBPXBC-UHFFFAOYSA-N
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Description

3-bromo-N-(2-chloro-6-methylphenyl)propanamide is an organic compound with the molecular formula C10H11BrClNO It is a member of the amide family and contains both bromine and chlorine substituents on its aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-chloro-6-methylphenyl)propanamide typically involves the reaction of 2-chloro-6-methylaniline with 3-bromopropionyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2-chloro-6-methylphenyl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the amide group can yield amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of new amides or thioamides.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

3-bromo-N-(2-chloro-6-methylphenyl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Biological Studies: The compound can be used to study the effects of halogenated amides on biological systems.

    Industrial Chemistry: It serves as a building block for the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-chloro-6-methylphenyl)propanamide involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(3-chloro-2-methylphenyl)propanamide
  • 3-bromo-N-(2-chloro-4-methylphenyl)propanamide

Uniqueness

3-bromo-N-(2-chloro-6-methylphenyl)propanamide is unique due to its specific substitution pattern on the aromatic ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds. The presence of both bromine and chlorine atoms can influence its reactivity and interactions with molecular targets.

Properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

3-bromo-N-(2-chloro-6-methylphenyl)propanamide

InChI

InChI=1S/C10H11BrClNO/c1-7-3-2-4-8(12)10(7)13-9(14)5-6-11/h2-4H,5-6H2,1H3,(H,13,14)

InChI Key

OFHHEYFSQBPXBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)CCBr

Origin of Product

United States

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